1H-Pyrazolo[3,4-d]pyrimidine, 4-(methylthio)-1-(2-propynyl)-
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Overview
Description
4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylthio group: This step often involves the use of methylthiolating agents under specific conditions.
Addition of the prop-2-yn-1-yl group: This can be done through alkylation reactions using propargyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group.
Reduction: Reduction reactions could target the pyrazolo[3,4-d]pyrimidine core or the prop-2-yn-1-yl group.
Substitution: Various substitution reactions can occur, especially at the methylthio and prop-2-yn-1-yl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in materials science or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
Pathway interference: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the prop-2-yn-1-yl group.
1-(Prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the methylthio group.
4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents.
Uniqueness
4-(Methylthio)-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the methylthio and prop-2-yn-1-yl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
328390-10-9 |
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Molecular Formula |
C9H8N4S |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
4-methylsulfanyl-1-prop-2-ynylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H8N4S/c1-3-4-13-8-7(5-12-13)9(14-2)11-6-10-8/h1,5-6H,4H2,2H3 |
InChI Key |
LZIZCEMJICXOAR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1C=NN2CC#C |
Origin of Product |
United States |
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